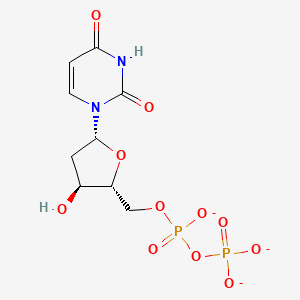
dUDP trianion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DUDP(3-) is a 2'-deoxyribonucleoside 5'-diphosphate obtained by deprotonation of the diphosphate OH groups of 2'-deoxyuridine 5'-diphosphate (dUDP). It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a dUDP.
Aplicaciones Científicas De Investigación
Enzymatic Biosynthesis
dUDP trianion is utilized in enzymatic biosynthesis pathways. It serves as a substrate for various enzymes, facilitating the transfer of phosphate groups in nucleotide metabolism. For instance, studies have shown that dUDP can be extended to form hexa- and heptaphosphate derivatives, which are essential for RNA-processing enzymes .
Table 1: Enzymatic Reactions Involving this compound
| Enzyme | Substrate | Product | Reference |
|---|---|---|---|
| RNase A | dUDP | Hexaphosphate | |
| Nucleoside Kinase | AMP/UMP | Hexaphosphate | |
| Uridine Kinase | UDP | Heptaphosphate |
RNA Processing
The interaction of this compound with ribonuclease A (RNase A) has been extensively studied. The polyanionic nature of dUDP enhances its binding affinity to cationic residues in RNase A's active site. This interaction is crucial for understanding RNA processing mechanisms and the development of inhibitors targeting RNA-processing enzymes .
Case Study: Interaction with RNase A
- Objective : To investigate the binding dynamics between RNase A and dUDP-derived constructs.
- Methodology : X-ray crystallography was employed to elucidate the structural interactions.
- Findings : The study revealed that the hexaphosphate construct exhibits a stronger inhibition profile compared to the pentaphosphate variant due to enhanced Coulombic interactions .
Synthetic Chemistry
This compound acts as a key reagent in synthetic chemistry for attaching phosphate chains to biomolecules. The ability to create pentaphosphate chains from simpler nucleotides allows for the synthesis of complex biomolecular structures efficiently .
Table 2: Synthetic Applications of this compound
Propiedades
Fórmula molecular |
C9H11N2O11P2-3 |
|---|---|
Peso molecular |
385.14 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H14N2O11P2/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17)/p-3/t5-,6+,8+/m0/s1 |
Clave InChI |
QHWZTVCCBMIIKE-SHYZEUOFSA-K |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])[O-])O |
SMILES canónico |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















